

An In-Depth Technical Guide to Anthraflavic Acid: Properties, Bioactivity, and Experimental Protocols

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Compound of Interest

Compound Name: Anthraflavic acid

Cat. No.: B191064

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **anthraflavic acid**, a naturally occurring anthraquinone with significant potential in various research and drug development applications. This document details its chemical identity, molecular structure, and key biological activities, supported by quantitative data and detailed experimental methodologies.

Core Data: Chemical Identity and Physicochemical Properties

Anthraflavic acid, also known as 2,6-dihydroxyanthraquinone, is a secondary metabolite found in various plant species. Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	84-60-6	[1][2]
Molecular Formula	C ₁₄ H ₈ O ₄	[3][4]
Molecular Weight	240.21 g/mol	[3][4]
IUPAC Name	2,6-dihydroxyanthracene-9,10-dione	[5]
Synonyms	Anthraflavin, 2,6-Dihydroxyanthraquinone	[5]
Appearance	Light yellow to brown powder/crystals	[6]
Melting Point	>330 °C	[6]
Solubility	Slightly soluble in water and acetonitrile. Soluble in DMSO.	[7]

Molecular Structure:

 Chemical structure of anthraflavic acid

Biological Activity and Quantitative Data

Anthraflavic acid exhibits a range of biological activities, including anticancer, enzyme inhibitory, and antimutagenic effects. The following tables summarize key quantitative data from various studies.

Anticancer Activity: Cytotoxicity in Breast Cancer Cell Lines

Anthraflavic acid has demonstrated cytotoxic effects against a panel of human breast cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

Cell Line	IC ₅₀ (µg/mL)	IC ₅₀ (µM)
MCF-7	159	~662
CAMA-1	193	~803
SK-BR-3	253	~1053
MDA-MB-231	156	~649
AU565	241	~1003
Hs 281.T	218	~907

Data sourced from Zhao et al. (2021).[8]

Enzyme Inhibition

Anthraflavic acid is a known inhibitor of several enzymes, including α -amylase and cytochrome P450 enzymes.

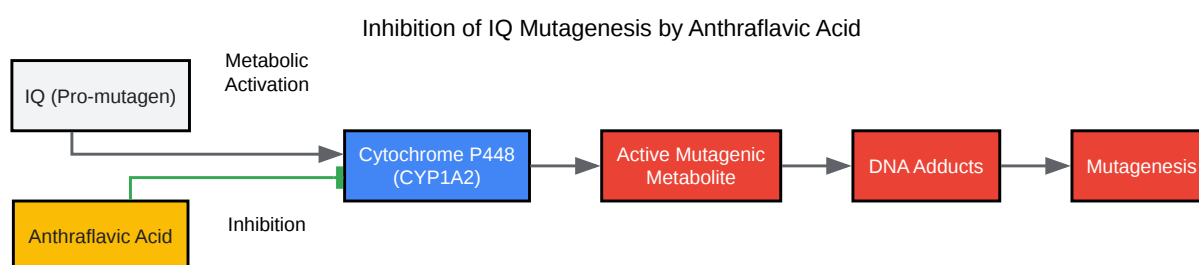
Target Enzyme	Inhibition Parameter	Value	Reference
α -Amylase	IC ₅₀	198.3 nM	[9]
Estrogen Receptor α (ER α)	K _i	0.31 µM	[10]
Estrogen Receptor β (ER β)	K _i	0.69 µM	[10]
Cytochrome P448 (CYP1A2)	Potent Inhibitor	-	[11][12]

Signaling Pathways and Mechanisms of Action

Anthraflavic acid exerts its biological effects through various molecular mechanisms, including the inhibition of metabolic activation of mutagens and potential modulation of hormone receptor signaling and apoptosis.

Inhibition of Mutagen Activation by Cytochrome P450

Anthraflavic acid is a potent inhibitor of cytochrome P448 (a member of the CYP1A family), an enzyme responsible for the metabolic activation of certain pro-mutagens, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a food-borne carcinogen.[11][12] By inhibiting this activation step, **anthraflavic acid** reduces the formation of mutagenic metabolites.



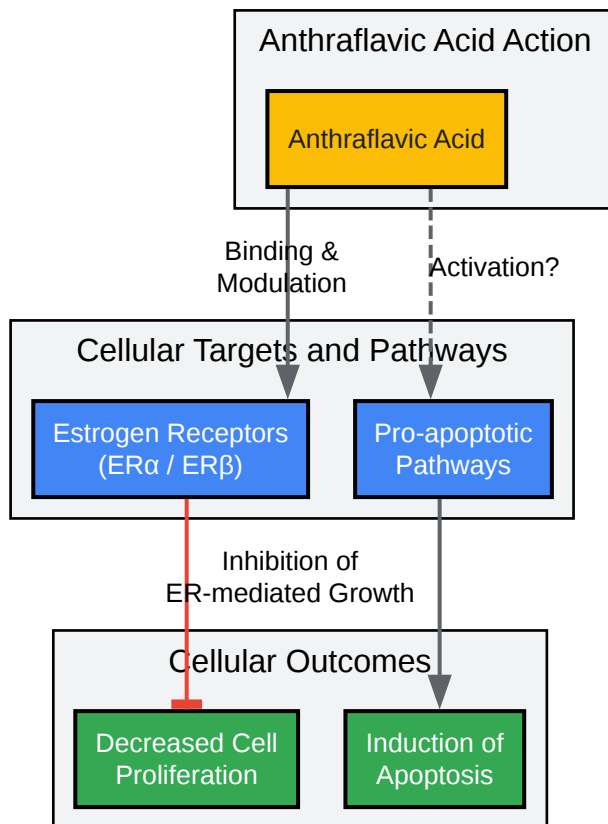
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Caption: Inhibition of IQ mutagen activation by **anthraflavic acid**.

Potential Modulation of Estrogen Receptor Signaling and Anticancer Effects

Anthraflavic acid binds to both estrogen receptor alpha (ER α) and beta (ER β), suggesting a potential role in modulating estrogen-mediated signaling pathways, which are often dysregulated in breast cancer.[10] While the precise downstream effects of **anthraflavic acid** on ER signaling are still under investigation, its cytotoxic activity in breast cancer cells points towards an antagonistic or modulatory role that contributes to its anticancer effects, potentially leading to apoptosis.

Potential Anticancer Mechanism of Anthraflavic Acid



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Caption: Logical relationship of **anthraflavic acid**'s anticancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is adapted from a study investigating the anti-breast carcinoma properties of **anthraflavic acid**.^[8]

Objective: To determine the cytotoxic effects of **anthraflavic acid** on breast cancer cell lines.

Materials:

- Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

- Human Umbilical Vein Endothelial Cells (HUVECs) as a normal cell control
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum), 10%
- Penicillin-Streptomycin solution (1%)
- Antimycotic solution
- **Anthraflavic acid** (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well plates
- Spectrophotometer (plate reader)

Procedure:

- Cell Seeding: Seed the breast cancer cells and HUVECs in 96-well plates at a density of 1×10^4 cells per well in DMEM supplemented with 10% FBS, penicillin-streptomycin, and antimycotic solution.
- Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Treatment: Prepare serial dilutions of **anthraflavic acid** (e.g., 0-1000 µg/mL) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of **anthraflavic acid**. Include a vehicle control (medium with the solvent used to dissolve **anthraflavic acid**).
- Incubation: Incubate the plates for another 24 or 48 hours at 37°C.
- MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 540 nm using a microplate reader.
- **Calculation:** Calculate the percentage of cell viability using the following formula: $\text{Cell Viability (\%)} = (\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$
- **IC₅₀ Determination:** The IC₅₀ value, the concentration of **anthraflavic acid** that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

α -Amylase Inhibition Assay

This protocol is based on the methodology described for assessing the inhibitory effect of **anthraflavic acid** on α -amylase.^[9]

Objective: To determine the in vitro inhibitory activity of **anthraflavic acid** against α -amylase.

Materials:

- Porcine pancreatic α -amylase solution
- Starch solution (1% w/v in buffer)
- **Anthraflavic acid** at various concentrations
- Acarbose (as a positive control)
- Dinitrosalicylic acid (DNSA) color reagent
- Phosphate buffer (pH 6.9)
- Spectrophotometer

Procedure:

- **Reaction Mixture Preparation:** In a test tube, pre-incubate 0.5 mL of **anthraflavic acid** solution (at different concentrations) or acarbose with 0.5 mL of α -amylase solution at 25°C

for 10 minutes.

- Initiation of Reaction: Add 0.5 mL of the starch solution to the mixture to start the reaction.
- Incubation: Incubate the reaction mixture at 25°C for 10 minutes.
- Termination of Reaction: Stop the reaction by adding 1.0 mL of DNSA color reagent.
- Color Development: Incubate the mixture in a boiling water bath for 5 minutes.
- Cooling and Dilution: Cool the tubes to room temperature and dilute the reaction mixture with distilled water to a final volume of 10 mL.
- Absorbance Measurement: Measure the absorbance at 540 nm against a blank (distilled water).
- Calculation: The α -amylase inhibitory activity is expressed as percentage inhibition and calculated as follows: $\% \text{ Inhibition} = \frac{[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100}$
- IC₅₀ Determination: The IC₅₀ value is determined from a plot of percent inhibition versus the logarithm of the inhibitor concentration.

Antioxidant Activity Assays

Standard methods to evaluate the antioxidant capacity of compounds like **anthraflavic acid** include the DPPH and ABTS radical scavenging assays.

Objective: To measure the free radical scavenging capacity of **anthraflavic acid**.

Materials:

- DPPH solution (0.1 mM in methanol)
- **Anthraflavic acid** at various concentrations
- Ascorbic acid or Trolox (as a positive control)
- Methanol

- Spectrophotometer

Procedure:

- Reaction Setup: Mix 0.5 mL of various concentrations of **anthraflavic acid** solution with 1 mL of the methanolic DPPH solution.
- Incubation: Allow the mixture to stand in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm. A control is prepared using methanol instead of the sample.
- Calculation: The scavenging activity is calculated using the formula: $\text{Scavenging (\%)} = \frac{[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$

Objective: To assess the radical scavenging activity of **anthraflavic acid** against the ABTS radical cation.

Materials:

- ABTS solution (7 mM in water)
- Potassium persulfate solution (2.45 mM in water)
- Ethanol or methanol
- **Anthraflavic acid** at various concentrations
- Ascorbic acid or Trolox (as a positive control)
- Spectrophotometer

Procedure:

- ABTS Radical Cation Generation: Mix the ABTS and potassium persulfate solutions in a 2:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS^{•+}).

- Working Solution Preparation: Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Reaction: Add a small volume (e.g., 10 μ L) of different concentrations of **anthraflavic acid** to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
- Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
- Absorbance Measurement: Measure the absorbance at 734 nm.
- Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

Anthraflavic acid is a promising natural compound with well-documented anticancer, enzyme inhibitory, and antimutagenic properties. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. Future research should focus on elucidating the detailed molecular mechanisms underlying its biological activities, particularly its impact on signaling pathways in various disease models, and on preclinical and clinical evaluation to translate these findings into novel therapeutic strategies.

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